Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate
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Overview
Description
Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate is an organic compound characterized by its nitro group and alkenyl ether functionalities. This compound is part of the broader class of nitrobenzoates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-hydroxybenzoic acid (salicylic acid) as the starting material.
Nitration Reaction: The hydroxyl group of salicylic acid is first converted to a nitro group through nitration using concentrated nitric acid and sulfuric acid.
Alkenylation Reaction: The resulting 5-nitrosalicylic acid undergoes an alkenylation reaction with allyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-en-1-yloxy group.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the above reactions, ensuring precise control over reaction conditions, and implementing purification steps to achieve high purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the nitro group being reduced to an amine group.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-amino-2-(prop-2-en-1-yloxy)benzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the alkenyl ether group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin (Sn) and hydrochloric acid (Sn/HCl).
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium azide (NaN3) or halides.
Major Products Formed:
Oxidation: Formation of 5-nitro-2-(prop-2-en-1-yloxy)benzoic acid.
Reduction: Formation of 5-amino-2-(prop-2-en-1-yloxy)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its nitro group makes it a versatile building block for various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in drug synthesis.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the nitro group may interact with microbial enzymes or cell membranes, disrupting their function. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Methyl 2-(prop-2-en-1-yloxy)benzoate: Lacks the nitro group, resulting in different reactivity and biological activity.
Methyl 5-nitrobenzoate: Contains a nitro group but lacks the alkenyl ether group, leading to different chemical properties.
Methyl 2-nitrobenzoate: Position of the nitro group affects its reactivity and applications.
Uniqueness: Methyl 5-nitro-2-(prop-2-en-1-yloxy)benzoate's unique combination of nitro and alkenyl ether groups provides it with distinct chemical and biological properties compared to similar compounds. This combination allows for a wider range of reactions and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
methyl 5-nitro-2-prop-2-enoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-3-6-17-10-5-4-8(12(14)15)7-9(10)11(13)16-2/h3-5,7H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJDCUWGFRCDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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